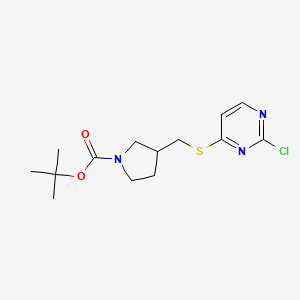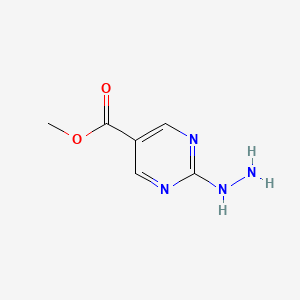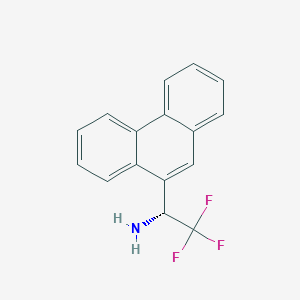![molecular formula C18H30N2O3 B13948988 1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one CAS No. 63815-45-2](/img/structure/B13948988.png)
1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone is a chemical compound with the molecular formula C18H30N2O3 It is known for its unique structure, which includes a hydroxy group, a diethylaminoethyl group, and a propiophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propiophenone Core: The synthesis begins with the preparation of the propiophenone core through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Hydroxy Group: The next step involves the introduction of the hydroxy group at the para position of the phenyl ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide and a suitable catalyst.
Attachment of the Diethylaminoethyl Group: The final step involves the attachment of the diethylaminoethyl group to the hydroxypropoxy moiety. This can be accomplished through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions with suitable electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Diethylamine, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone involves its interaction with specific molecular targets and pathways. The hydroxy group and the diethylaminoethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-[2-Hydroxy-3-[[2-(dimethylamino)ethyl]amino]propoxy]propiophenone
- 4’-[2-Hydroxy-3-[[2-(ethylamino)ethyl]amino]propoxy]propiophenone
- 4’-[2-Hydroxy-3-[[2-(methylamino)ethyl]amino]propoxy]propiophenone
Uniqueness
4’-[2-Hydroxy-3-[[2-(diethylamino)ethyl]amino]propoxy]propiophenone is unique due to the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63815-45-2 |
|---|---|
Formule moléculaire |
C18H30N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-[4-[3-[2-(diethylamino)ethylamino]-2-hydroxypropoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C18H30N2O3/c1-4-18(22)15-7-9-17(10-8-15)23-14-16(21)13-19-11-12-20(5-2)6-3/h7-10,16,19,21H,4-6,11-14H2,1-3H3 |
Clé InChI |
YGBYMILEURDRKI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)OCC(CNCCN(CC)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



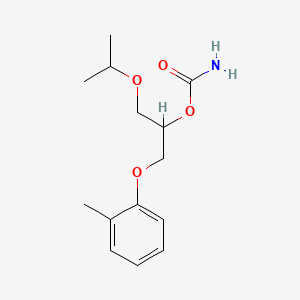

![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)
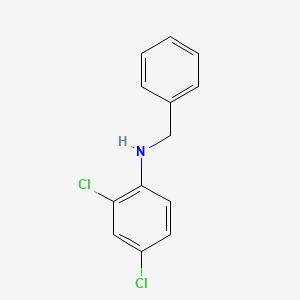
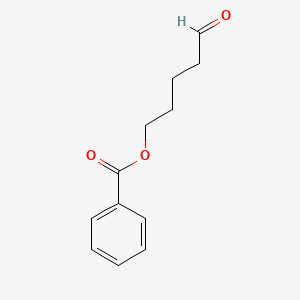
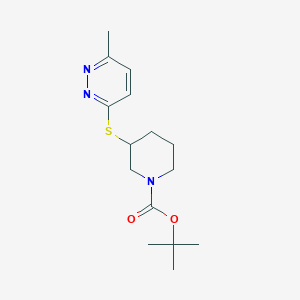
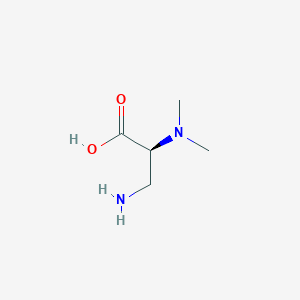
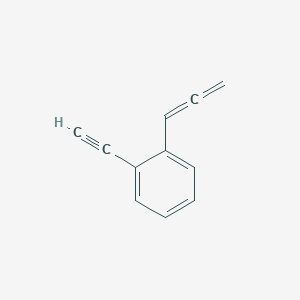
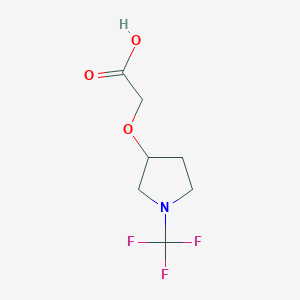
![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
